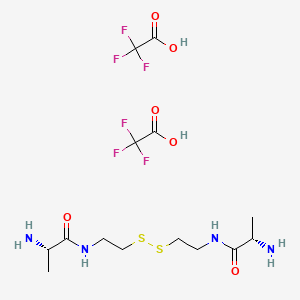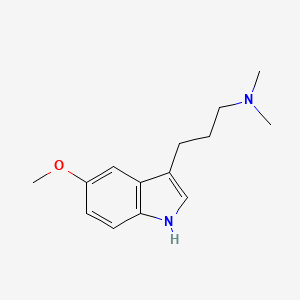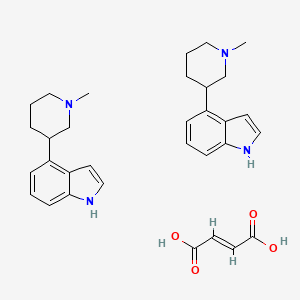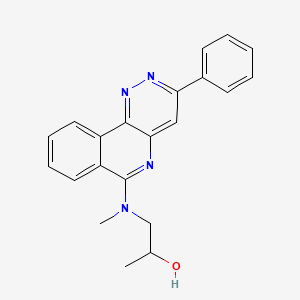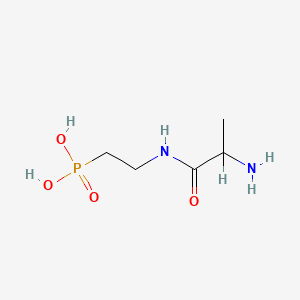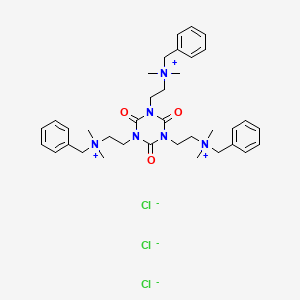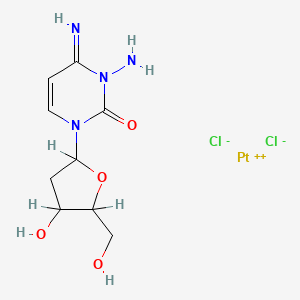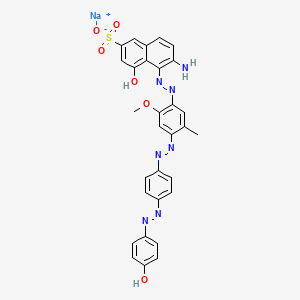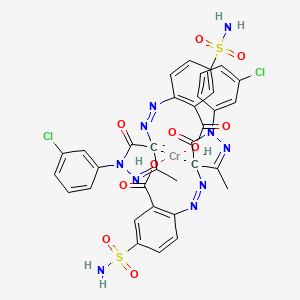
Bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-sulphamoylbenzoato(2-))chromate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-5-sulfamoylbenzoato(2-)]chromate(1-) is a complex organic compound that contains a chromate ion coordinated with two azo-linked sulfonamide benzoate ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-5-sulfamoylbenzoato(2-)]chromate(1-) typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole, followed by coupling with 5-sulfamoylbenzoic acid to form the azo-linked sulfonamide benzoate ligand.
Complexation with Chromate Ion: The azo compound is then reacted with a chromate source, such as potassium chromate or sodium chromate, under controlled pH conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process would include:
Batch Processing: Utilizing batch reactors for the diazotization and coupling reactions.
Chromate Complexation: Continuous flow reactors for the complexation step to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The chromate ion in the compound can undergo redox reactions, acting as an oxidizing agent.
Substitution: The azo-linked sulfonamide benzoate ligands can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include hydrogen peroxide and other peroxides under acidic conditions.
Substitution Reactions: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) under controlled temperatures.
Major Products
Oxidation: Formation of various oxidized organic products depending on the substrate.
Substitution: Halogenated or nitrated derivatives of the azo-linked sulfonamide benzoate ligands.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a catalyst in organic synthesis, particularly in oxidation reactions.
Analytical Chemistry: Employed as a reagent for the detection and quantification of certain metal ions.
Biology and Medicine
Antimicrobial Agents: Potential use as an antimicrobial agent due to its chromate content and azo linkage.
Drug Development: Investigated for its potential in developing new pharmaceuticals with unique mechanisms of action.
Industry
Dye Manufacturing: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Material Science: Applied in the development of advanced materials with specific optical and electronic properties.
作用機序
The compound exerts its effects primarily through its chromate ion, which can participate in redox reactions, altering the oxidation state of substrates. The azo linkage also plays a role in the compound’s reactivity, allowing it to interact with various molecular targets. The pathways involved include:
Redox Pathways: Involving the transfer of electrons between the chromate ion and organic substrates.
Aromatic Substitution Pathways: Facilitated by the azo-linked sulfonamide benzoate ligands.
類似化合物との比較
Similar Compounds
- Bis[2-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-hydroxybenzene-1-sulfonamidato(2-)]chromate(1-)
- Bis[2-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-5-methylbenzoato(2-)]chromate(1-)
Uniqueness
Bis[2-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-5-sulfamoylbenzoato(2-)]chromate(1-) is unique due to its specific combination of chromate ion and azo-linked sulfonamide benzoate ligands, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specialized applications in catalysis, analytical chemistry, and material science.
特性
CAS番号 |
39002-49-8 |
|---|---|
分子式 |
C34H26Cl2CrN10O10S2-2 |
分子量 |
921.7 g/mol |
IUPAC名 |
2-[[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-id-4-yl]diazenyl]-5-sulfamoylbenzoic acid;chromium |
InChI |
InChI=1S/2C17H13ClN5O5S.Cr/c2*1-9-15(16(24)23(22-9)11-4-2-3-10(18)7-11)21-20-14-6-5-12(29(19,27)28)8-13(14)17(25)26;/h2*2-8H,1H3,(H,25,26)(H2,19,27,28);/q2*-1; |
InChIキー |
AFTIMVZKGSAWIC-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O)C3=CC(=CC=C3)Cl.CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O)C3=CC(=CC=C3)Cl.[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



